molecular formula C9H9BO3 B13454272 (2-Methyl-1-benzofuran-3-yl)boronic acid

(2-Methyl-1-benzofuran-3-yl)boronic acid

Cat. No.: B13454272
M. Wt: 175.98 g/mol
InChI Key: PYADFBPQKZAPAH-UHFFFAOYSA-N
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Description

(2-Methyl-1-benzofuran-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom The benzofuran moiety in this compound is a heterocyclic structure containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated benzofuran derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1-benzofuran-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methyl-1-benzofuran-3-yl)boronic acid primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . Additionally, its interaction with biological molecules can inhibit enzyme activity by binding to active site residues .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-1-benzofuran-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl group at the 2-position and boronic acid group at the 3-position make it particularly useful in certain synthetic routes and applications .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

(2-methyl-1-benzofuran-3-yl)boronic acid

InChI

InChI=1S/C9H9BO3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,11-12H,1H3

InChI Key

PYADFBPQKZAPAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(OC2=CC=CC=C12)C)(O)O

Origin of Product

United States

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